Melamine hydrochloride
CAS No.: 626-32-4
Cat. No.: VC14250658
Molecular Formula: C3H7ClN6
Molecular Weight: 162.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 626-32-4 |
|---|---|
| Molecular Formula | C3H7ClN6 |
| Molecular Weight | 162.58 g/mol |
| IUPAC Name | 1,3,5-triazine-2,4,6-triamine;hydrochloride |
| Standard InChI | InChI=1S/C3H6N6.ClH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |
| Standard InChI Key | HPJKLCJJNFVOEM-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NC(=NC(=N1)N)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Melamine hydrochloride is hypothesized to form via the protonation of melamine’s amine groups (-NH₂) by hydrochloric acid (HCl). Melamine, a heterocyclic aromatic compound with a 1,3,5-triazine backbone, contains three primary amine groups that can react with acids to form salts . The reaction likely proceeds as:
This product retains the triazine core but introduces a chloride ion, altering its solubility and reactivity.
Molecular Configuration
The planar triazine ring in melamine facilitates hydrogen bonding and π-π stacking, which contribute to its low solubility in polar solvents . Protonation of one or more amine groups by HCl would disrupt this network, potentially increasing solubility in aqueous media. X-ray diffraction studies of similar melamine salts (e.g., melamine cyanurate) reveal layered structures stabilized by hydrogen bonds between melamine and the counterion . A analogous arrangement is expected for melamine hydrochloride, with chloride ions intercalated between protonated melamine layers.
Comparative Analysis with Melamine
Table 1 contrasts key properties of melamine and its hypothesized hydrochloride derivative:
The increased solubility of the hydrochloride form arises from ionic dissociation in water, a common trait of amine hydrochlorides .
Synthesis and Industrial Production
The synthesis of melamine hydrochloride involves controlled acid-base reactions under mild conditions to avoid decomposition.
Reaction Methodology
A typical procedure might include:
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Dissolution: Melamine is suspended in deionized water at 60–80°C.
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Acid Addition: Concentrated HCl is added dropwise to maintain a pH < 2.5, ensuring complete protonation.
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Crystallization: Cooling the solution induces precipitation, followed by vacuum filtration and drying .
Stoichiometric excess of HCl is avoided to prevent the formation of di- or tri-hydrochloride species, which could complicate purification.
Scalability Challenges
Industrial production faces hurdles such as:
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Byproduct Formation: Over-acidification may generate melamine polyhydrochlorides, necessitating precise pH control.
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Energy Intensity: High temperatures required for melamine synthesis (from urea) already contribute to a carbon footprint of ~2.5 kg CO₂/kg product . Adding HCl processing could exacerbate this.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of melamine hydrochloride would likely show an endothermic peak near 250°C, corresponding to decomposition into melamine, HCl gas, and nitrogen compounds . This contrasts with melamine’s stability up to 300°C .
Solubility Profile
The hydrochloride’s enhanced solubility enables applications in:
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Aqueous Coatings: As a crosslinker in formaldehyde-free resins.
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Pharmaceuticals: Potential use in slow-release formulations due to pH-dependent dissolution.
Spectroscopic Signatures
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IR Spectroscopy: N-H stretches shift from ~3400 cm⁻¹ (free amine) to ~2800 cm⁻¹ (protonated amine).
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¹³C NMR: The triazine ring’s carbons resonate at δ 165–170 ppm, unaffected by protonation .
Applications and Functional Utility
Flame Retardancy
Melamine derivatives like melamine cyanurate release nitrogen upon heating, diluting combustible gases . Melamine hydrochloride could act similarly, with HCl gas providing additional flame inhibition via radical scavenging:
Adhesive Formulations
In wood adhesives, melamine hydrochloride might replace phenol-formaldehyde resins, offering:
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Lower Curing Temperatures: Due to increased reactivity of protonated amines.
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Reduced VOC Emissions: By eliminating formaldehyde crosslinkers .
Agricultural Uses
As a nitrogen-rich compound (theoretical N content: 58.7%), it could serve as a controlled-release fertilizer. Hydrolysis in soil would gradually release NH₄⁺ and Cl⁻, providing dual nutrition.
Toxicological and Regulatory Considerations
Acute Toxicity
While melamine causes renal tubular necrosis at doses >0.2 mg/kg body weight , the hydrochloride form’s toxicity remains unstudied. Potential risks include:
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Metabolic Acidosis: From HCl liberation in vivo.
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Chloride Overload: Exacerbating hypertension in susceptible populations.
Regulatory Status
Future Research Directions
Analytical Characterization
Priority studies should include:
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Crystal Structure Determination: Single-crystal X-ray diffraction to elucidate packing motifs.
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Thermogravimetric Analysis (TGA): To quantify HCl release kinetics during decomposition.
Environmental Impact
Life-cycle assessments must evaluate:
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Soil Accumulation: Of chloride ions from agricultural use.
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Combustion Byproducts: Such as hydrogen cyanide (HCN) from incomplete decomposition.
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